Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a sulfonamide group, and a phenyl ester
Properties
IUPAC Name |
phenyl 4-[[(3,4-dimethoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-19-9-8-18(14-20(19)28-2)30(25,26)22-15-16-10-12-23(13-11-16)21(24)29-17-6-4-3-5-7-17/h3-9,14,16,22H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOBOKCUALLRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylate group with phenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate has been investigated for various biological activities:
- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. They may exert their effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells, targeting specific pathways involved in tumor growth .
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems makes it relevant for treating neurological disorders. For instance, it may act as an inhibitor of glycine transporters, which are implicated in schizophrenia treatment.
- Enzyme Inhibition : As an aryl sulfonamide derivative, this compound may inhibit specific enzymes involved in metabolic pathways, providing a therapeutic avenue for conditions such as diabetes or hypertension.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group is usually done via a reaction with sulfonyl chlorides under basic conditions.
- Esterification : The final step involves esterification with carboxylic acids or their derivatives.
Anticancer Studies
Research conducted by Aziz-ur-Rehman et al. demonstrated that piperidine derivatives exhibit significant anticancer properties. In their study, various synthesized compounds were evaluated against different cancer cell lines, showing promising results in inhibiting cell proliferation .
Neuropharmacological Research
A study highlighted the effectiveness of piperidine derivatives as glycine transporter inhibitors. This research suggested that these compounds could enhance synaptic glycine levels, potentially improving cognitive functions in animal models of schizophrenia.
Summary of Key Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis and inhibits cell growth in cancer cells | Significant inhibition observed in vitro |
| Neuropharmacology | Modulates neurotransmitter systems; potential use in schizophrenia treatment | Enhances glycine levels; improves cognition |
| Enzyme Inhibition | Targets metabolic enzymes relevant to diabetes and hypertension | Potential therapeutic effects noted |
Mechanism of Action
The mechanism of action of Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring may also interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonamide group and have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring often have similar pharmacological properties.
Phenyl Esters: These compounds share the ester functional group and may have similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Chemical Structure and Properties
The chemical formula for Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is . The structure features a piperidine ring substituted with a carboxylate group and a sulfonamide moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that sulfonamide derivatives can inhibit specific enzymes involved in metabolic pathways, leading to significant pharmacological effects.
- Enzyme Inhibition : The sulfonamide group has been shown to inhibit carbonic anhydrase and other enzymes, which can affect physiological processes such as fluid balance and pH regulation.
- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Pharmacological Effects
This compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : The modulation of pain pathways through receptor interactions may provide analgesic benefits.
- Antitumor Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, possibly through the induction of apoptosis.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound induced cell death in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Animal Models : In vivo experiments demonstrated that administration of this compound resulted in significant reductions in tumor size in mice models compared to control groups.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Induced apoptosis in cancer cell lines | |
| In Vivo | Reduced tumor size in mice | |
| Pharmacological | Anti-inflammatory and analgesic properties |
Comparative Analysis
To provide context on the biological activity of this compound, a comparison with similar compounds can be useful:
| Compound Name | Biological Activity |
|---|---|
| Sulfanilamide | Antibacterial |
| Acetazolamide | Carbonic anhydrase inhibitor |
| Celecoxib | COX-2 inhibitor |
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can intermediates be validated?
Methodological Answer: The synthesis typically involves sequential acylation and sulfonamidation steps. A plausible route includes:
- Step 1: React a piperidine derivative (e.g., 4-(aminomethyl)piperidine) with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
- Step 2: Acylate the piperidine nitrogen using phenyl chloroformate in refluxing toluene, followed by quenching with trimethylamine .
- Purification: Flash chromatography (e.g., 0–10% EtOAc/hexanes) yields the final product. Validation: Monitor reaction progress via TLC and confirm structure using -NMR (e.g., characteristic sulfonamide proton at δ 8.0–8.5 ppm) and LC-MS for molecular ion verification .
Q. How does the 3,4-dimethoxy substitution on the phenylsulfonamide moiety influence reactivity?
Methodological Answer: The electron-donating methoxy groups enhance sulfonamide stability and modulate electronic interactions with biological targets. Comparative studies with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl sulfonamides) show:
- Increased solubility: Methoxy groups improve polar surface area, aiding in aqueous buffer compatibility .
- Steric effects: Substituent positioning may hinder or favor binding to hydrophobic enzyme pockets. Experimental Design: Synthesize analogs with varying substituents (e.g., 3-methoxy, 4-nitro) and compare reaction yields and bioactivity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50_{50}50 values across assays)?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, protein concentrations) or off-target effects. To address this:
- Standardize assays: Use consistent buffer systems (e.g., pH 4.6 sodium acetate/1-octanesulfonate) and validate with reference inhibitors .
- Activity-based protein profiling (ABPP): Employ fluorophosphonate probes (e.g., FP-Rh) to identify off-target enzyme interactions .
- Dose-response curves: Generate EC/IC values across multiple cell lines (e.g., HEK293 vs. CHO) to assess cell-type specificity .
Q. What computational strategies are effective for predicting the compound’s binding mode to target proteins?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). Key parameters:
- Grid box: Center on the active site (e.g., ATP-binding pocket for kinases).
- Scoring functions: Prioritize poses with hydrogen bonds to sulfonamide oxygen or piperidine nitrogen .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bond occupancy .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target engagement?
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
Methodological Answer:
- Forced degradation: Expose the compound to heat (40°C, 75% RH), acidic (0.1 M HCl), and oxidative (3% HO) conditions.
- HPLC-MS analysis: Use a C18 column with mobile phase (methanol:sodium acetate buffer, 65:35) to separate degradants. Monitor UV at 254 nm and confirm masses via ESI-MS .
- Stability indicators: Track loss of parent compound (>10% degradation warrants formulation optimization).
Methodological Best Practices
- Synthetic Reproducibility: Always report solvent purity (e.g., anhydrous DMF), reaction atmosphere (N), and catalyst batches.
- Data Transparency: Share raw NMR/MS files in supplementary materials and use PubChem or ChEMBL for cross-referencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
